molecular formula C5H7N7 B15128353 5-(Azidomethyl)pyrimidine-2,4-diamine

5-(Azidomethyl)pyrimidine-2,4-diamine

Cat. No.: B15128353
M. Wt: 165.16 g/mol
InChI Key: PPAKLZRHXFYJNY-UHFFFAOYSA-N
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Description

5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.

Industrial Production Methods

Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

    Triazoles: Formed from the cycloaddition of the azido group with alkynes.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.

    5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.

Uniqueness

This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.

Biological Activity

5-(Azidomethyl)pyrimidine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C6_6H8_8N6_6
  • Molecular Weight : 165.2 g/mol
  • Functional Groups : An azidomethyl group at the 5-position and amino groups at the 2 and 4 positions of the pyrimidine ring.

The presence of the azido group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Azidation Reactions : Utilizing sodium azide in the presence of appropriate solvents.
  • Click Chemistry : The azido group allows for efficient conjugation with biomolecules through cycloaddition reactions.
  • Alternative Routes : Variations may involve different precursors or reaction conditions to optimize yield and purity.

Antimicrobial and Anticancer Potential

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structural configuration allows it to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, similar to other pyrimidine derivatives.
  • Anticancer Activity : The compound's ability to form stable triazole linkages through click chemistry may enhance its interaction with cancer-related biomolecules.

Interaction Studies

Interaction studies have focused on the compound's reactivity with nucleophiles and electrophiles. Notably, its ability to form stable triazole linkages makes it a candidate for further exploration in drug development:

Compound Name Structural Features Unique Properties
6-Azidopyrimidine-2,4-dionesAzido group on position 6Different substitution pattern affecting reactivity
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamidesChlorinated pyrimidine with trifluoromethyl groupsExhibits distinct biological activities
2-AzidopyrimidineAzido group at position 2Less sterically hindered compared to 5-(azidomethyl)pyrimidine

The comparative analysis highlights the unique reactivity profiles of this compound due to its specific substitution pattern.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Although detailed studies are scarce, preliminary findings indicate that modifications in structure can lead to varying levels of bioactivity and toxicity. Future research should focus on optimizing these properties to enhance efficacy while minimizing adverse effects .

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

5-(azidomethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11)

InChI Key

PPAKLZRHXFYJNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-]

Origin of Product

United States

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